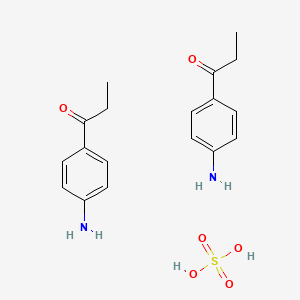
p-Aminopropiophenone sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Aminopropiophenone sulfate: is a chemical compound known for its application as an antidote to cyanide poisoning. It is a derivative of p-Aminopropiophenone, which is a primary aromatic amine. The sulfate form enhances its solubility in water, making it more suitable for medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Aminopropiophenone sulfate can be synthesized by reacting p-Aminopropiophenone with sulfuric acid. The reaction typically involves dissolving p-Aminopropiophenone in an appropriate solvent, such as ethanol, and then adding sulfuric acid slowly while maintaining the temperature at a controlled level. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: p-Aminopropiophenone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form p-Aminopropiophenone.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: p-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
p-Aminopropiophenone sulfate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its effects on cellular respiration and oxygen transport.
Medicine: Used as an antidote for cyanide poisoning due to its ability to induce methemoglobinemia, which binds cyanide ions and prevents them from inhibiting cytochrome oxidase.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The primary mechanism of action of p-Aminopropiophenone sulfate involves the conversion of hemoglobin to methemoglobin. Methemoglobin has a higher affinity for cyanide ions than cytochrome oxidase, thereby sequestering the cyanide and preventing it from inhibiting cellular respiration. This action helps in detoxifying cyanide and mitigating its toxic effects .
Comparison with Similar Compounds
p-Aminophenol: Another primary aromatic amine with similar reactivity but different applications.
p-Phenylenediamine: Used in hair dyes and has similar substitution reactions.
Aniline: A simpler aromatic amine used in the production of dyes and polymers .
Uniqueness: p-Aminopropiophenone sulfate is unique due to its specific application as a cyanide antidote and its ability to form methemoglobin rapidly. This property distinguishes it from other similar compounds that do not have the same medical application .
Properties
CAS No. |
6170-26-9 |
|---|---|
Molecular Formula |
C18H24N2O6S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(4-aminophenyl)propan-1-one;sulfuric acid |
InChI |
InChI=1S/2C9H11NO.H2O4S/c2*1-2-9(11)7-3-5-8(10)6-4-7;1-5(2,3)4/h2*3-6H,2,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
IMRXDUWCXOLCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N.CCC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
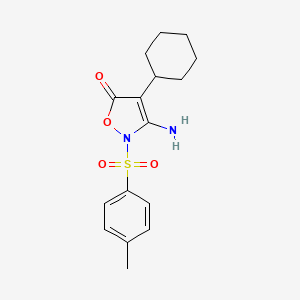
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
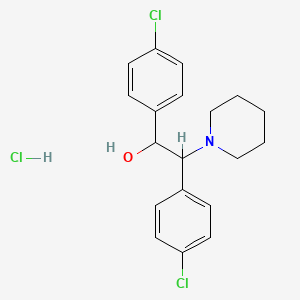

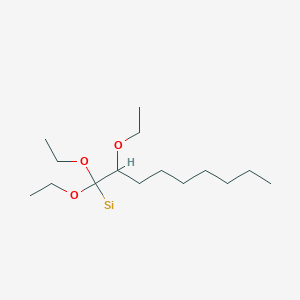
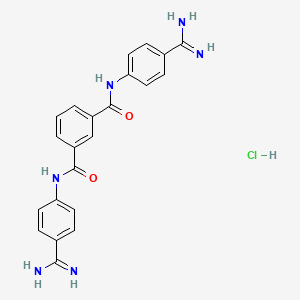
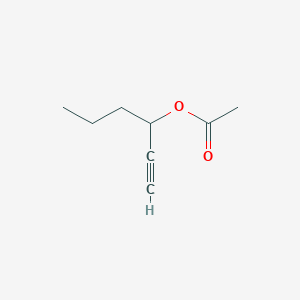
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
